molecular formula C11H12O B13583220 4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde

4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B13583220
M. Wt: 160.21 g/mol
InChI Key: HTGFRRIQCUMPEX-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C11H12O. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications in various fields. This compound features a fused ring system with a methyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 4-methyl-1-indanone followed by reduction and subsequent oxidation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4-methyl-1-indanone followed by selective oxidation. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

    Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed:

    Oxidation: 4-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid

    Reduction: 4-Methyl-2,3-dihydro-1H-indene-5-methanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the aromatic ring system allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 4-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde
  • 4-Methyl-2,3-dihydro-1H-indene-6-carbaldehyde
  • 5-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde

Comparison: While these compounds share a similar indene core structure, the position of the methyl and aldehyde groups can significantly affect their chemical reactivity and biological activity. 4-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde

InChI

InChI=1S/C11H12O/c1-8-10(7-12)6-5-9-3-2-4-11(8)9/h5-7H,2-4H2,1H3

InChI Key

HTGFRRIQCUMPEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC2)C=O

Origin of Product

United States

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